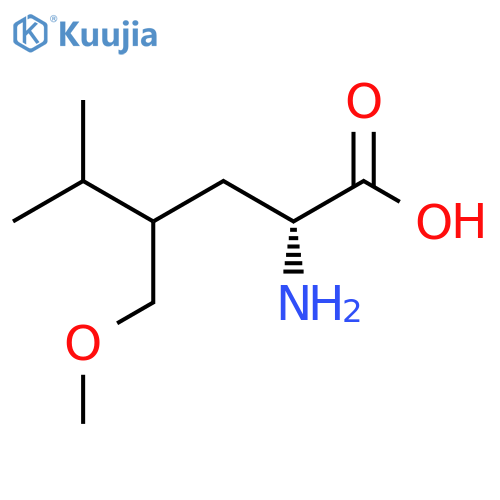Cas no 2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid)

2171298-87-4 structure
商品名:(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
- EN300-1300507
- 2171298-87-4
-
- インチ: 1S/C9H19NO3/c1-6(2)7(5-13-3)4-8(10)9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7?,8-/m1/s1
- InChIKey: AURDFNPAXJZCKY-BRFYHDHCSA-N
- ほほえんだ: O(C)CC(C[C@H](C(=O)O)N)C(C)C
計算された属性
- せいみつぶんしりょう: 189.13649347g/mol
- どういたいしつりょう: 189.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 72.6Ų
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300507-1000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 1000mg |
$1129.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-2500mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 2500mg |
$2211.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-250mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 250mg |
$1038.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-5000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 5000mg |
$3273.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-10000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 10000mg |
$4852.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-500mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 500mg |
$1084.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-1.0g |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300507-50mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 50mg |
$948.0 | 2023-09-30 | ||
| Enamine | EN300-1300507-100mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 100mg |
$993.0 | 2023-09-30 |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
